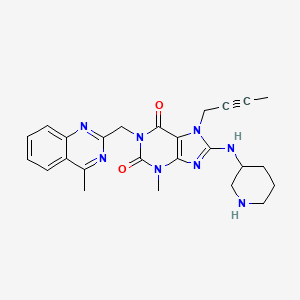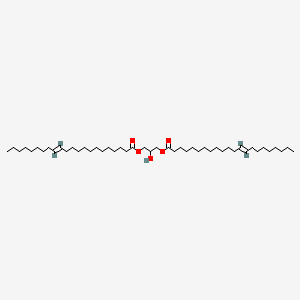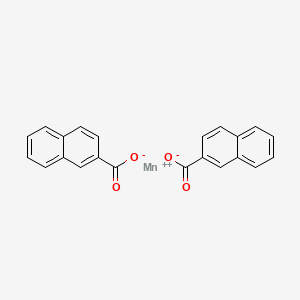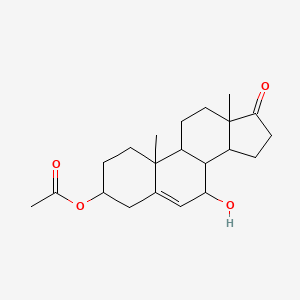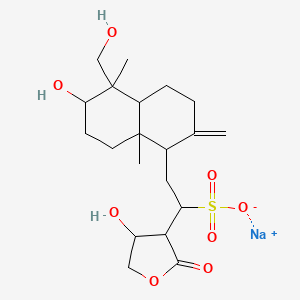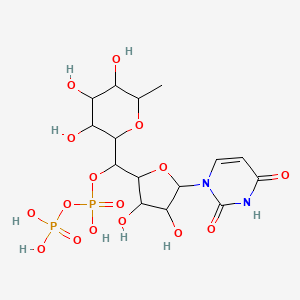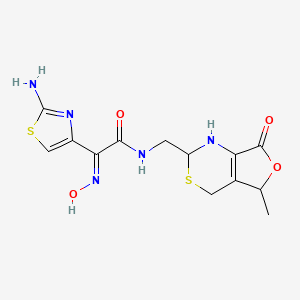
Cefdinir IMpurity 3 (Cefdinir Decarboxy Open Ring Lactone (Mixture of A and B))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefdinir IMpurity 3, also known as Cefdinir Decarboxy Open Ring Lactone (Mixture of A and B), is a compound related to the antibiotic cefdinir. Cefdinir is a third-generation cephalosporin antibiotic used to treat various bacterial infections. The impurity 3 is a mixture of two isomers, which are by-products formed during the synthesis of cefdinir .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cefdinir IMpurity 3 involves the decarboxylation and ring-opening of cefdinir. The synthetic route typically includes the use of specific reagents and controlled reaction conditions to achieve the desired impurity. The reaction conditions often involve the use of solvents like methanol and tetrahydrofuran, and the reaction is carried out under inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of Cefdinir IMpurity 3 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure the consistent formation of the impurity. The final product is then purified using chromatographic techniques to isolate the desired impurity from other by-products .
Chemical Reactions Analysis
Types of Reactions
Cefdinir IMpurity 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the impurity into different reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized lactone derivatives, while reduction can produce reduced lactone forms. Substitution reactions can result in the formation of various substituted lactone compounds .
Scientific Research Applications
Cefdinir IMpurity 3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of cefdinir formulations.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Studied for its role as an impurity in pharmaceutical formulations and its potential impact on drug efficacy and safety.
Industry: Utilized in the quality control and validation of cefdinir production processes.
Mechanism of Action
The mechanism of action of Cefdinir IMpurity 3 is related to its structural similarity to cefdinir. It may interact with bacterial enzymes and proteins, potentially affecting bacterial cell wall synthesis. The molecular targets and pathways involved include interactions with penicillin-binding proteins and inhibition of peptidoglycan cross-linking, similar to the parent compound cefdinir .
Properties
Molecular Formula |
C13H15N5O4S2 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C13H15N5O4S2/c1-5-6-3-23-8(17-9(6)12(20)22-5)2-15-11(19)10(18-21)7-4-24-13(14)16-7/h4-5,8,17,21H,2-3H2,1H3,(H2,14,16)(H,15,19)/b18-10+ |
InChI Key |
PPVBFUWHFJBAJX-VCHYOVAHSA-N |
Isomeric SMILES |
CC1C2=C(C(=O)O1)NC(SC2)CNC(=O)/C(=N/O)/C3=CSC(=N3)N |
Canonical SMILES |
CC1C2=C(C(=O)O1)NC(SC2)CNC(=O)C(=NO)C3=CSC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12321575.png)
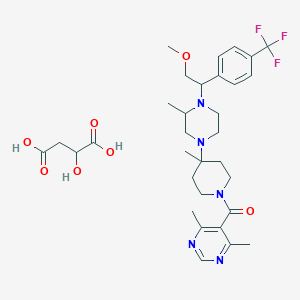
![2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12321583.png)
![(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12321589.png)
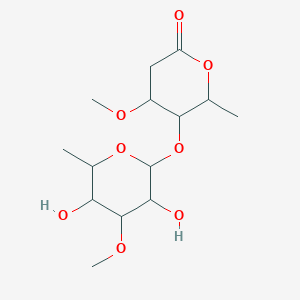
![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethyl)-2,3-dihydropyran-4-one](/img/structure/B12321595.png)
